
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine, also known as NMPDA, is an organic compound that has been widely used in scientific research for its unique properties. NMPDA is a versatile compound with a range of applications in organic synthesis, pharmacology, and biochemistry. It has been used to synthesize a variety of organic compounds, as well as to study the mechanisms of action of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine and its derivatives, particularly those bearing the 1,3,4-oxadiazole moiety, are synthesized through various methods involving the conversion of organic acids into esters, hydrazides, and thiols, eventually leading to the target compounds. These compounds are extensively studied due to their biological activities, and they are screened against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies are also conducted to analyze ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are found to be crucial for the stabilization of ligands in the binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activities
The antimicrobial properties of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine derivatives are noteworthy. These compounds are synthesized and tested against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives display broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating potent activity against the tested bacteria (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities
The anti-proliferative activity of these compounds is also a significant area of research. They are evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Certain compounds demonstrate optimum anti-proliferative activity, further highlighting the potential of these compounds in therapeutic applications (Al-Wahaibi et al., 2021).
Structural Analysis and Drug Candidate Evaluation
Molecular Structure Investigations
The molecular structure of derivatives incorporating moieties such as pyrazole/piperidine/aniline is analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions like H...H, N...H, and H...C contacts play a significant role in molecular packing, and DFT calculations help in predicting electronic properties, and NMR chemical shifts of these compounds (Shawish et al., 2021).
Evaluation as Drug Candidates for Alzheimer’s Disease
Certain N-substituted derivatives are synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme is assessed, and the validity of synthesized compounds as drug candidates is evaluated through haemolytic activity, indicating their potential in treating neurological disorders (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBTTYNIARXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

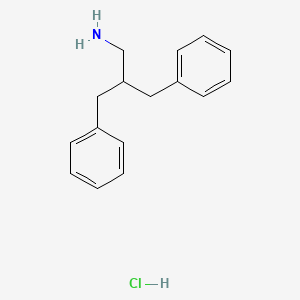
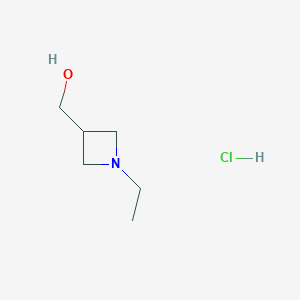
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
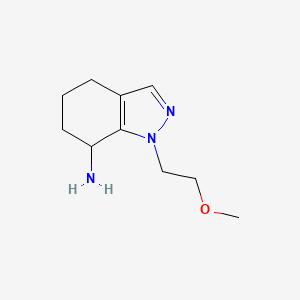
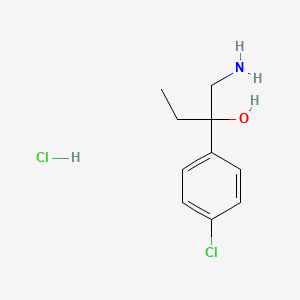
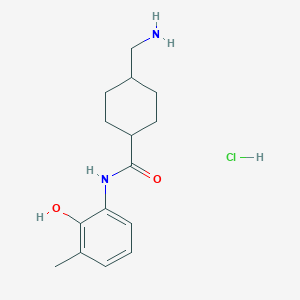
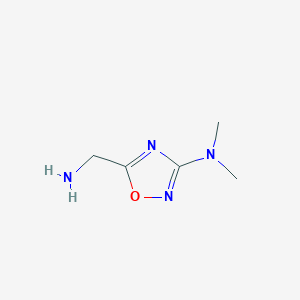
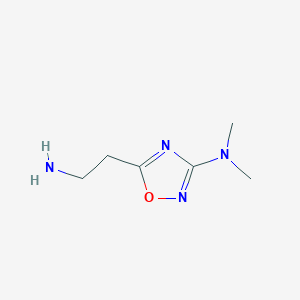

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)